molecular formula C15H13BrN2O B2914474 13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one CAS No. 2097740-29-7

13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one

Cat. No.: B2914474
CAS No.: 2097740-29-7
M. Wt: 317.186
InChI Key: MJGQFIGNGHDQHI-UHFFFAOYSA-N
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Description

This compound features a spirocyclopropane core fused with a tricyclic system (tricyclo[8.4.0.0,2,6]tetradecane) and heteroatoms (2',8'-diazaspiro). The bromo and methyl substituents at positions 13' and 8', respectively, likely influence its electronic and steric properties.

Properties

IUPAC Name

9'-bromo-5'-methylspiro[cyclopropane-1,6'-pyrrolo[1,2-a][1,4]benzodiazepine]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-17-14(19)12-3-2-8-18(12)13-9-10(16)4-5-11(13)15(17)6-7-15/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGQFIGNGHDQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CN2C3=C(C14CC4)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Characteristics

  • Molecular Formula : C15H13BrN2O
  • Molecular Weight : 317.186 g/mol
  • Purity : Typically around 95% in research applications.

Structural Representation

The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of bromine and nitrogen atoms within the cyclic framework enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. A study focusing on spiro compounds reported that certain derivatives showed significant inhibition against various bacterial strains, suggesting that 13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one may possess similar properties due to its structural characteristics .

Anticancer Activity

Preliminary investigations into the anticancer potential of spiro compounds have shown promising results. For instance, compounds with diazaspiro frameworks have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival .

The proposed mechanism of action for this compound involves:

  • Interaction with DNA : The pentaenone structure may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism.

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of diazaspiro compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for structurally similar compounds .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another study evaluated the cytotoxic effects of spiro compounds on various cancer cell lines, including breast and lung cancer cells. The findings revealed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 5 µM, indicating strong potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
CytotoxicityReduction in cell viability

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Frameworks and Substituents

  • Target Compound : Combines a spirocyclopropane with a tricyclic system, bromo (electron-withdrawing), and methyl (electron-donating) groups.
  • 8-(4-Bromophenyl)-10-methyl-6,7-dioxaspiro[4.5]decane-8,10-diol (6g) : Shares a spirocyclic backbone and bromophenyl substituent but lacks nitrogen atoms in the ring system. Its synthesis involves cyclization under basic conditions .
  • 5-Phenyl-1H-2,3-dihydro-8-substituted naphtho[2,1-b]furo[3,2-e]-1,4-diazepines (13a–d) : Feature diazepine and bromo/nitrofuran moieties, synthesized via hydrazone cyclization. These compounds exhibit antimicrobial activity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound C₁₄H₁₃BrN₄O 333.18 2.3 4
8-(4-Bromophenyl)-... (6g) C₁₅H₁₉BrO₄ 349.21 N/A 4
Diazepine Derivatives (13a–d) Varies ~350–400 N/A 3–5

The target compound’s moderate lipophilicity (XLogP3 = 2.3) suggests balanced solubility and membrane permeability, comparable to bromophenyl-spiro derivatives .

Computational and Spectral Comparisons

  • Structural Similarity : Graph-based methods () and Tanimoto coefficients () could quantify similarity between the target and analogs. For example, the bromo group’s position may yield a Tanimoto index >0.7 with 6g .
  • NMR Data : The target’s spiro system may show downfield shifts in ¹H NMR (e.g., δ 7.50–7.47 in 6g for aromatic protons) .

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